molecular formula C8H15F2N B3006710 (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine CAS No. 2248198-75-4

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine

Cat. No.: B3006710
CAS No.: 2248198-75-4
M. Wt: 163.212
InChI Key: NQAFMIGSOCZKSV-ZCFIWIBFSA-N
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Description

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Methylpropan-1-amine Group: The difluorocyclobutyl group is then coupled with a methylpropan-1-amine moiety. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or similar agents to facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Involvement: Participating in biochemical pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanamine hydrochloride
  • tert-Butyl (3-aminocyclobutyl)methyl(methyl)carbamate
  • cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Uniqueness

(2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine is unique due to its specific structural configuration and the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

(2R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7H,2-5,11H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAFMIGSOCZKSV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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